molecular formula C15H14FN5S2 B2440102 5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 887205-52-9

5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2440102
CAS No.: 887205-52-9
M. Wt: 347.43
InChI Key: ILZJNBGGKIKYNE-UHFFFAOYSA-N
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Description

5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C15H14FN5S2 and its molecular weight is 347.43. The purity is usually 95%.
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Biological Activity

The compound 5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a novel derivative within the 1,2,4-triazole family, known for its diverse pharmacological properties. This article explores its biological activity, focusing on antimicrobial effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C15H14FN5S2
  • Molecular Weight: 347.44 g/mol
  • IUPAC Name: 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound has been tested against various pathogens, demonstrating significant activity.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) values were reported in the range of 31.25 - 62.5 μg/mL against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
  • The compound showed comparable efficacy to established antibiotics, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.

Structure-Activity Relationship (SAR)

The biological activity of 1,2,4-triazoles can be influenced by various substituents on their structure. The following observations were made regarding SAR:

  • Sulfur Substituents: Variations in substituents on the sulfur atom did not significantly alter antimicrobial activity among derivatives .
  • Pyrimidine Ring Influence: The presence of a pyrimidine moiety enhances the compound's interaction with biological targets due to its ability to form hydrogen bonds with enzyme active sites .

Study 1: Synthesis and Activity Evaluation

A study focused on synthesizing new S-substituted derivatives of 1,2,4-triazole-3-thiols reported that the compound exhibited promising antimicrobial activity. The most active derivatives were identified based on their MIC values against common pathogens .

Study 2: Comparative Analysis

In a comparative analysis of various triazole derivatives:

  • The compound demonstrated superior activity against Pseudomonas aeruginosa compared to other tested triazoles.
  • It was noted that modifications at the 4-position of the triazole ring significantly affected the potency against Gram-positive bacteria .

Enzyme Inhibition Potential

The compound's structure suggests potential inhibitory effects on several enzymes:

  • Enzymatic Targets: Aromatase, cholinesterase, and carbonic anhydrase are among the enzymes that may be inhibited by this class of compounds due to their structural characteristics .

Properties

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5S2/c1-9-7-10(2)18-14(17-9)23-8-13-19-20-15(22)21(13)12-5-3-11(16)4-6-12/h3-7H,8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZJNBGGKIKYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NNC(=S)N2C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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